molecular formula C19H14FN5O B2517467 6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380086-47-3

6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2517467
CAS RN: 2380086-47-3
M. Wt: 347.353
InChI Key: GQGDHUBLTSIOOM-UHFFFAOYSA-N
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Description

The compound "6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile" is a structurally complex molecule that appears to be related to a class of compounds designed to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for signal transmission in the nervous system. The papers provided focus on similar compounds with variations in their pyridine and azetidine components, which are used to synthesize radioligands for imaging nAChRs using positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from nitro precursors. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) is achieved by a two-step process that includes a nucleophilic heteroaromatic substitution followed by acidic deprotection . Similarly, the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]fluoro-A-85380) involves a nucleophilic aromatic nitro-to-fluoro substitution . These methods suggest that the synthesis of the compound would likely involve a similar strategic approach, possibly with modifications to accommodate the specific structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the related compounds feature a pyridine ring, which is a common scaffold for nAChR ligands, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of a fluorine atom and a carbonitrile group in the structure suggests that the compound may have high affinity and specificity for nAChRs, as fluorine is often used in radiolabeling for PET imaging, and nitrile groups can improve binding to certain biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution and deprotection steps . These reactions are carefully chosen to introduce fluorine-18, a radioactive isotope, into the molecule without compromising the integrity of the sensitive azetidine ring. The reactions are optimized to achieve high radiochemical yields and specific activities, which are crucial for the successful imaging of nAChRs in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in these studies are tailored to facilitate their use as radioligands for PET imaging. High specific radioactivity is necessary to ensure that the radioligands can be detected at very low concentrations, minimizing the pharmacological effect while maximizing the imaging signal . The binding affinity of these compounds to nAChRs is also a critical property, with subnanomolar affinities being reported, indicating that they would bind tightly to the receptor of interest .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Antioxidant Activity : Novel pyridine and fused pyridine derivatives have been synthesized and tested for antimicrobial and antioxidant activities. These compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrated moderate to good binding energies on target proteins and exhibited antimicrobial and antioxidant properties (E. M. Flefel et al., 2018).
  • Anticancer Activity : Pyridine derivatives synthesized from specific reactions have shown antibacterial and antitumor activities. The synthesis involved benzaldehyde, ethyl cyanoacetate, and other compounds, indicating the potential for developing anticancer agents (Safaa I. Elewa et al., 2021).

Chemical Structure and Molecular Docking Studies

  • Molecular Docking : Crystal structure and molecular docking studies of pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) have been carried out, showing potential for drug development (M. Venkateshan et al., 2019).

Pharmacological Evaluation

  • Antibacterial Agents : Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have been synthesized and evaluated for their activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, expanding the spectrum of antibacterial agents (M. Genin et al., 2000).

properties

IUPAC Name

6-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-15-3-1-2-14(8-15)17-5-7-19(26)25(23-17)16-11-24(12-16)18-6-4-13(9-21)10-22-18/h1-8,10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGDHUBLTSIOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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